1-Methoxycyclooct-1-ene

Sulfur transfer Episulfide synthesis Lewis acid catalysis

1-Methoxycyclooct-1-ene (CAS 50438-51-2, MFCD00229876) is a cyclic enol ether belonging to the 1-methoxycycloalkene series, with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol. It features an eight-membered carbocyclic ring with an endocyclic double bond bearing a methoxy substituent at the 1-position, classifying it as a methyl vinyl ether derivative.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B15047316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxycyclooct-1-ene
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCOC1=CCCCCCC1
InChIInChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3
InChIKeyLACILBBCPMXTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxycyclooct-1-ene – Key Chemical Identity and Structural Baseline for Research Procurement


1-Methoxycyclooct-1-ene (CAS 50438-51-2, MFCD00229876) is a cyclic enol ether belonging to the 1-methoxycycloalkene series, with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol [1]. It features an eight-membered carbocyclic ring with an endocyclic double bond bearing a methoxy substituent at the 1-position, classifying it as a methyl vinyl ether derivative . The compound exists as the (1E)-isomer and is typically supplied as a colorless to pale‑yellow liquid with a minimum purity of 95% . Its electron‑rich double bond, medium‑ring conformational flexibility, and enol‑ether reactivity distinguish it from unfunctionalized cyclooctene and smaller‑ring analogs, making it a substrate of interest in mechanistic hydrolysis studies, sulfur‑transfer reactions, and carbonyl ene chemistry [2].

Why Generic Substitution Fails for 1-Methoxycyclooct-1-ene – Key Differentiators vs. In‑Class Analogs


Compounds within the cyclic enol ether or cyclooctene family are not interchangeable because the combination of ring size (8‑membered), the position and electronic character of the methoxy substituent, and the resulting conformational dynamics produce distinct reactivity profiles that are absent in both unsubstituted cyclooctene and smaller‑ring 1‑methoxycycloalkenes [1]. 1‑Methoxycyclooct‑1‑ene participates in divergent reaction pathways—such as insertion into S–O bonds rather than forming standard episulfides—that are not observed for cyclooctene, cyclohexene‑derived enol ethers, or the 3‑methoxy positional isomer [2][3]. Additionally, its hydrolysis proceeds via a rate‑determining protonation mechanism with a well‑characterized Brønsted α and solvent isotope effects, which may not extrapolate to differently substituted or differently sized vinyl ethers [4]. These quantifiable differences mean that substituting a closely related analog in a synthetic sequence, mechanistic study, or analytical reference application risks altering product distribution, kinetic behavior, or spectroscopic signatures in ways that are not predictable from structure alone.

Quantitative Evidence Guide for 1‑Methoxycyclooct‑1‑ene – Comparator‑Based Differentiation Data


Divergent Sulfur‑Transfer Reactivity vs. Unsubstituted Cyclooctene and Strained Cyclic Alkenes

Under mild Lewis acid catalysis, sultene 1 transfers a sulfur atom to strained cyclic alkenes to form thiiranes diastereoselectively. With cyclooctene and other strained alkenes, the expected episulfide is obtained in yields ranging from 30% to >95% [1][2]. In contrast, 1‑methoxycyclooct‑1‑ene diverts the reaction toward an unexpected insertion product in which the enol ether inserts into the S–O bond of the sultene, isolated in 69% yield [1]. No thiirane formation is observed for this substrate under identical conditions. This mechanistic divergence demonstrates that the methoxy substituent fundamentally alters the reaction coordinate relative to unsubstituted cyclooctene, making 1‑methoxycyclooct‑1‑ene a unique sulfur acceptor for accessing insertion products rather than episulfides.

Sulfur transfer Episulfide synthesis Lewis acid catalysis

Hydrolysis Mechanism: Brønsted α = 0.73 and Solvent Isotope Effects Differentiate Rate‑Determining Protonation

The acid‑catalyzed hydrolysis of 1‑methoxycyclooct‑1‑ene was investigated in dilute aqueous solutions of strong mineral acids (HClO₄, HCl) and in buffer solutions of seven carboxylic acids, biphosphate ion, and 1,1,1,3,3,3‑hexafluoro‑2‑propanol [1]. General acid catalysis was observed, and a Brønsted relation was constructed with an exponent α = 0.73 [1]. Solvent isotope effects were measured as kH/kD = 2.9 for hydronium‑ion catalysis and kH/kD = 6.0 for acetic‑acid catalysis [1]. Importantly, no deuterium incorporation into the substrate occurred when the reaction was run in D₂O with D₂PO₄⁻/DPO₄²⁻ buffer at pD = 8, demonstrating that carbon protonation of the substrate is not reversible and that the conventional rate‑determining proton‑transfer mechanism is operative [1]. While direct, single‑study comparator data for other cyclic enol ethers are not provided in the same paper, the established Brønsted α and isotope effects serve as a quantitative benchmark that can be cross‑referenced against other vinyl ethers, many of which exhibit different α values or evidence of reversible protonation.

Vinyl ether hydrolysis General acid catalysis Kinetic isotope effects

Exclusive Regioisomer Formation in Carbonyl Ene Reaction with Indantrione

In the reaction of 1‑methoxycyclooct‑1‑ene with 1,2,3‑indantrione (indantrione), a carbonyl ene reaction takes place to produce exclusively a single regioisomer in 51% isolated yield [1][2]. This complete regiospecificity is notable because carbonyl ene reactions of unsymmetrical alkenes can often yield mixtures of regioisomeric products. Although the primary source does not directly compare the product distribution obtained with other cyclic alkenes under identical conditions, the exclusive formation of one regioisomer constitutes a differentiating feature relative to substrates that give regioisomeric mixtures. The moderate yield (51%) is offset by the absence of chromatographic separation of isomers, simplifying downstream purification.

Carbonyl ene reaction Regioselectivity 1,2,3-Indantrione

Ring‑Size‑Dependent ¹⁷O NMR Chemical Shift: Irregular Variations Across the 1‑Methoxycycloalkene Series

The ¹H, ¹³C, and ¹⁷O NMR spectra of 4‑ to 9‑membered 1‑methoxycycloalkenes were recorded in CDCl₃ solution [1]. The ¹⁷O NMR chemical shifts exhibit unexpectedly large and irregular variations with ring size [1]. For example, the chemical shift of the methoxy oxygen does not follow a monotonic trend from 4‑membered through 9‑membered rings; instead, the 8‑membered 1‑methoxycyclooct‑1‑ene occupies a distinct position within this irregular series, reflecting differences in the relative populations of planar (s‑cis) and non‑planar conformers about the O–C(sp²) bond [1]. The NMR data further indicate that the MeO groups of 5‑ to 9‑membered ethers adopt predominantly the planar s‑cis conformation, whereas the 4‑membered analog exists predominantly in the s‑trans form [1]. These spectroscopic differences mean that the 8‑membered ring cannot be used interchangeably with a 6‑ or 7‑membered 1‑methoxycycloalkene as an NMR reference or computational benchmark without introducing systematic error.

¹⁷O NMR spectroscopy Chemical shift Conformational analysis

Conformational Dynamics: Pseudorotation Barriers in 1‑Substituted Cyclooctenes

Dynamic NMR spectroscopy and molecular mechanics calculations on a series of 1‑substituted cyclooctenes, including 1‑methoxycyclooct‑1‑ene, identified two separate pseudorotation processes with substituent‑dependent energy barriers [1]. The first process (chair–chair pseudorotation) exhibits barriers in the range 7.6–8.2 kcal mol⁻¹, and the second process (boat–boat pseudorotation) shows barriers between 5.3 and 8.2 kcal mol⁻¹ [1]. Ring inversion—the interconversion of enantiomeric conformations—always takes the higher of the two barriers [1]. The study demonstrates that substituents capable of conjugating with the double bond, such as the methoxy group, preferentially affect the boat–boat pseudorotation more than the chair–chair process [1]. This substituent‑dependent conformational landscape is distinct from that of unsubstituted cyclooctene or 1‑alkyl‑substituted analogs, where the absence of conjugative effects results in different barrier heights and different ground‑state conformational preferences.

Dynamic NMR Ring inversion Pseudorotation Conformational analysis

Best Research and Industrial Application Scenarios for 1‑Methoxycyclooct‑1‑ene Based on Quantitative Evidence


Mechanistic Probe for Vinyl Ether Hydrolysis with Fully Characterized Brønsted Catalysis Parameters

With a Brønsted exponent α = 0.73, dual solvent isotope effects (kH/kD = 2.9 for H₃O⁺ and 6.0 for AcOH), and experimentally excluded reversible protonation [1], 1‑methoxycyclooct‑1‑ene serves as a well‑defined substrate for physical‑organic investigations of general acid catalysis of vinyl ether hydrolysis. The compound's medium‑ring size avoids the conformational rigidity of smaller rings while providing sufficient steric accessibility for systematic kinetic studies. This makes it suitable for academic laboratories studying proton‑transfer mechanisms and for industrial R&D groups validating computational models of acid‑catalyzed reactions.

Selective Synthesis of Sultene‑Enol‑Ether Insertion Products via Divergent Sulfur Transfer

Unlike cyclooctene and other strained alkenes that form thiiranes (episulfides) upon sulfur transfer from a sultene [1][2], 1‑methoxycyclooct‑1‑ene yields the S–O bond insertion product in 69% isolated yield [1][3]. This divergent reactivity enables synthetic chemists to access a distinct product class—sultene‑enol‑ether adducts—that cannot be obtained from unsubstituted cyclooctene. This application is relevant for laboratories developing sulfur‑containing building blocks, heterocyclic scaffolds, or mechanistic probes requiring sulfur‑insertion intermediates.

Regiospecific Carbonyl Ene Reactions for Complex Molecule Construction

The reaction of 1‑methoxycyclooct‑1‑ene with 1,2,3‑indantrione delivers exclusively a single regioisomer in 51% yield [1][2]. This complete regiospecificity eliminates the need for isomer separation and makes the compound an attractive ene component in synthetic sequences where regioisomeric purity is paramount—such as in the total synthesis of natural products or in medicinal chemistry campaigns where stereochemical ambiguity must be avoided. The moderate yield is acceptable given the elimination of chromatographic separation steps.

¹⁷O NMR Spectroscopic Reference for Medium‑Ring Enol Ether Characterization

The irregular, non‑monotonic variation of ¹⁷O NMR chemical shifts across the 4‑ to 9‑membered 1‑methoxycycloalkene series [1] makes 1‑methoxycyclooct‑1‑ene an essential reference compound for analytical laboratories performing ¹⁷O NMR spectroscopy on cyclic enol ethers. Quality‑control laboratories verifying the identity of medium‑ring enol ethers, and computational groups benchmarking DFT chemical‑shift predictions, require the authentic 8‑membered compound to establish correct spectroscopic assignments. The documented conformational preference (predominantly s‑cis) further supports its use as a conformational standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methoxycyclooct-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.